Mastl-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H25N7O2 |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

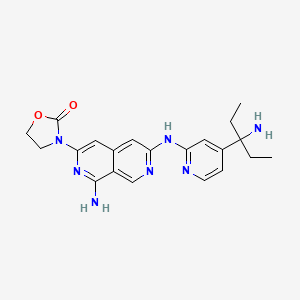

3-[1-amino-6-[[4-(3-aminopentan-3-yl)-2-pyridinyl]amino]-2,7-naphthyridin-3-yl]-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C21H25N7O2/c1-3-21(23,4-2)14-5-6-24-17(11-14)26-16-9-13-10-18(28-7-8-30-20(28)29)27-19(22)15(13)12-25-16/h5-6,9-12H,3-4,7-8,23H2,1-2H3,(H2,22,27)(H,24,25,26) |

InChI Key |

RCHIMARELABRBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(C1=CC(=NC=C1)NC2=NC=C3C(=C2)C=C(N=C3N)N4CCOC4=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Mastl-IN-2 in Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Mastl-IN-2, a potent and selective inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL) kinase, in the context of breast cancer. It consolidates key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to facilitate a deeper understanding for research and development applications.

Introduction: MASTL as a Therapeutic Target in Breast Cancer

Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase (GWL), is a critical regulator of the cell cycle, specifically orchestrating the G2-M transition and ensuring mitotic integrity.[1] In numerous malignancies, including breast, gastric, and colorectal cancers, MASTL is significantly overexpressed.[1][2] This overexpression is clinically significant, as it correlates with tumor progression, chromosomal instability, metastasis, and poor patient prognosis, particularly in estrogen receptor-positive (ER+) breast cancer.[1][3][4]

MASTL's primary oncogenic role is mediated through the inhibition of the tumor suppressor Protein Phosphatase 2A (PP2A).[5][6] By disrupting this crucial regulatory axis, cancer cells maintain a high-activity state of cyclin-B1-CDK1, promoting uncontrolled proliferation.[1] The selective suppression of MASTL has been shown to trigger mitotic cell death in cancer cells with minimal impact on normal cells, establishing it as a promising and selective target for anticancer therapy.[1] This guide focuses on MASTL Kinase Inhibitor-2 (MKI-2), a novel second-generation inhibitor herein referred to as this compound, which demonstrates high potency and selectivity for MASTL.[7][8]

The Core MASTL Signaling Pathway in Mitosis

During a normal mitosis, MASTL kinase is activated and proceeds to phosphorylate its primary substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[3][6] Once phosphorylated, these proteins become potent inhibitors of the PP2A-B55 phosphatase complex.[6] The inhibition of PP2A-B55 is essential to maintain the phosphorylation of key mitotic proteins, thereby sustaining the M-phase state.[7] In breast cancer, the overexpression of MASTL leads to a chronically suppressed state of PP2A, which contributes to unchecked cell division and oncogenesis.[5][7]

Mechanism of Action of this compound (MKI-2)

This compound is a novel, potent, and selective small-molecule inhibitor of MASTL, identified through an in-silico-based drug discovery program.[7][9] Its mechanism of action is centered on the direct inhibition of MASTL's kinase activity, which restores the tumor-suppressive function of PP2A and ultimately leads to mitotic catastrophe in breast cancer cells.[7][8]

This compound binds to the kinase domain of MASTL, effectively blocking its catalytic activity. It demonstrates high potency, with IC50 values in the nanomolar range for both recombinant and cellular MASTL.[7][10] Critically, this compound is highly selective for MASTL and does not significantly inhibit other AGC kinases such as ROCK1, AKT1, PKACα, or p70S6K, minimizing potential off-target effects.[7][9][10]

By inhibiting MASTL, this compound prevents the phosphorylation of ENSA.[7] This allows the PP2A-B55 complex to become active. The reactivated PP2A then dephosphorylates a multitude of pro-mitotic proteins, disrupting the stable mitotic state required for cancer cell division.[5][7] This modulation of the MASTL-PP2A axis is the central event that triggers the downstream anti-tumor effects.[7][8]

The premature reactivation of PP2A in the presence of high CDK1 activity leads to a cellular crisis known as mitotic catastrophe. This process is characterized by mitotic arrest, the formation of abnormal mitotic spindles, and ultimately, apoptotic cell death.[5][8][11] Treatment with this compound results in an increase in established markers of apoptosis and DNA damage, including cleaved-PARP and γ-H2AX, consistent with the induction of mitotic catastrophe.[8]

Quantitative Data Summary

The potency of this compound and other relevant MASTL inhibitors has been quantified across various assays. The data highlights the superior potency of the second-generation inhibitor this compound (MKI-2).

Table 1: Inhibitory Potency of MASTL Inhibitors

| Compound | Target | Assay Type | IC50 / EC50 Value | Reference(s) |

|---|---|---|---|---|

| This compound (MKI-2) | Recombinant MASTL | In Vitro Kinase | 37.44 nM | [7][9][10] |

| This compound (MKI-2) | Cellular MASTL | In-Cell HCA | 142.7 nM | [7][9][10] |

| MKI-1 | MASTL | In Vitro Kinase | 9.9 µM | [7][12] |

| GKI-1 | MASTL | In Vitro | µM range potency | [1][7] |

| Flavopiridol | MASTL | In Vitro Kinase | 82.1 nM (EC50) |[1][13] |

This compound also demonstrates potent anti-proliferative effects across a range of breast cancer cell lines.

Table 2: Anti-proliferative Activity of this compound (MKI-2) in Breast Cancer Cell Lines

| Cell Line | Breast Cancer Subtype | IC50 Value (nM) | Reference(s) |

|---|---|---|---|

| MCF7 | Luminal A (ER+) | ~56-124 nM | [7] |

| BT549 | Triple-Negative | ~56-124 nM | [7] |

| MDA-MB468 | Triple-Negative | ~56-124 nM | [7] |

| 4T1 | Murine Mammary Carcinoma | ~56-124 nM |[7] |

Experimental Protocols

The characterization of this compound involved several key experimental methodologies. Detailed protocols are provided below.

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.

-

Objective: To determine the direct inhibitory effect of a compound on recombinant MASTL kinase activity (IC50 value).

-

Methodology:

-

Recombinant MASTL kinase is incubated with its substrate (e.g., a generic kinase substrate or specific peptide) and ATP in a reaction buffer.

-

Test compounds (e.g., this compound) at various concentrations are added to the reaction wells.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Luminescence is measured using a plate reader. The signal is proportional to the ADP concentration and, therefore, to the kinase activity.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7][14]

-

This high-content analysis (HCA) method measures the level of phosphorylated ENSA within cells to determine the cellular potency of a MASTL inhibitor.

-

Objective: To determine the IC50 of this compound for MASTL activity in a cellular context.

-

Methodology:

-

Breast cancer cells (e.g., MCF7) are seeded in multi-well plates.

-

Cells are treated with a mitotic arresting agent (e.g., colcemide) to enrich the population of cells in mitosis, where MASTL is active.

-

Cells are then treated with various concentrations of this compound for a defined period (e.g., 14 hours).

-

Following treatment, cells are fixed, permeabilized, and stained with a primary antibody specific for phosphorylated ENSA (p-ENSA Ser67) and a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Plates are imaged using a high-content imaging system (e.g., IN Cell Analyzer).

-

Image analysis software quantifies the fluorescence intensity of p-ENSA per cell.

-

The cellular IC50 is calculated based on the dose-dependent reduction in p-ENSA signal.[7][10]

-

This colorimetric assay measures cell viability based on the metabolic activity of the cells.

-

Objective: To determine the anti-proliferative effect of this compound on breast cancer cell lines.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

-

WST-8 reagent (containing a tetrazolium salt) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the WST-8 salt to a soluble formazan dye, resulting in a color change.

-

The absorbance of the formazan product is measured at 450 nm using a microplate reader.

-

The absorbance is directly proportional to the number of living cells. IC50 values for cell proliferation are then calculated.[7][10]

-

This technique is used to detect and quantify specific proteins in a sample.

-

Objective: To validate the downstream effects of this compound on target proteins and signaling pathways.

-

Methodology:

-

Breast cancer cells are treated with this compound or a control (DMSO).

-

Cells are lysed to extract total proteins. Protein concentration is determined using an assay like BCA.

-

Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against target proteins (e.g., p-ENSA, total ENSA, cleaved-PARP, γ-H2AX, c-Myc, β-actin as a loading control).

-

The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is detected on X-ray film or with a digital imager.[7][8]

-

Conclusion and Future Directions

This compound (MKI-2) is a highly potent and selective second-generation inhibitor of MASTL kinase. Its mechanism of action in breast cancer is well-defined: by directly inhibiting MASTL, it restores the tumor-suppressive activity of the PP2A phosphatase, leading to the disruption of mitotic control, induction of mitotic catastrophe, and subsequent apoptosis of cancer cells.[7][8] The nanomolar potency of this compound across multiple breast cancer cell lines, coupled with its high selectivity, underscores its potential as a valuable therapeutic agent.[7] The data presented in this guide provides a strong foundation for further preclinical and clinical investigation into targeting the MASTL-PP2A axis for the treatment of breast cancer and potentially other MASTL-overexpressing malignancies.[8]

References

- 1. osti.gov [osti.gov]

- 2. rupress.org [rupress.org]

- 3. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]

- 4. The Oncogenic Functions of MASTL Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic relevance of the PP2A-B55 inhibitory kinase MASTL/Greatwall in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]

The Role of Mastl-IN-2 in Mitotic Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proper mitotic progression is fundamental to cellular division and is tightly regulated by a network of kinases and phosphatases. Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase (Gwl), has emerged as a critical regulator of mitotic entry and maintenance. MASTL's primary role is to phosphorylate α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which in turn inhibit the tumor-suppressing phosphatase PP2A-B55. This inhibition is crucial for maintaining the phosphorylated state of Cyclin-Dependent Kinase 1 (CDK1) substrates, thereby ensuring robust entry into and progression through mitosis. Dysregulation of MASTL is implicated in various cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of Mastl-IN-2 (also known as MKI-2), a potent and selective inhibitor of MASTL, detailing its mechanism of action, quantitative effects on cancer cells, and the experimental protocols used for its characterization.

Introduction to MASTL and its Role in Mitosis

MASTL is a key mitotic kinase that ensures the fidelity of cell division.[1][2] Its activation at the G2/M transition is a critical event that triggers a signaling cascade essential for mitotic entry. The canonical MASTL pathway involves the direct phosphorylation of ENSA and ARPP19.[3] Once phosphorylated, these proteins act as potent inhibitors of the PP2A-B55 phosphatase complex.[3][4] PP2A-B55 is a major phosphatase responsible for dephosphorylating numerous CDK1 substrates.[5] By inhibiting PP2A-B55, MASTL ensures the sustained phosphorylation of these substrates, a state that is requisite for the profound cellular reorganization that occurs during mitosis, including chromosome condensation and spindle assembly.[6][7]

Given its central role in cell cycle control, aberrant MASTL activity is frequently observed in various cancers and is often associated with chromosomal instability and poor patient prognosis.[1][2][4] This has spurred the development of small molecule inhibitors targeting MASTL, with this compound being a promising candidate.[1][2]

This compound: A Potent and Selective MASTL Inhibitor

This compound (MKI-2) is a second-generation, potent, and selective small molecule inhibitor of MASTL kinase.[1][2] It was identified through in silico screening and has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly in breast cancer.[1][2]

Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of MASTL. This prevents the phosphorylation of ENSA and ARPP19, leading to the reactivation of PP2A-B55.[1][2] The active PP2A-B55 then dephosphorylates CDK1 substrates, leading to a premature exit from mitosis or mitotic catastrophe, a form of apoptosis that occurs during mitosis.[1][2][8] This selective induction of cell death in rapidly dividing cancer cells, while sparing non-proliferating normal cells, makes this compound a promising candidate for cancer therapy.[8][9]

Quantitative Data on this compound

The following tables summarize the quantitative data regarding the potency and efficacy of this compound from published studies.

Table 1: In Vitro and Cellular Potency of this compound [1][2][10][11]

| Assay Type | Parameter | Value (nM) | Cell Line/System |

| In Vitro Kinase Assay | IC50 | 37.44 | Recombinant MASTL |

| Cellular Assay (p-ENSA) | IC50 | 142.7 | MCF7 Breast Cancer Cells |

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines [2]

| Cell Line | IC50 (nM) |

| MCF7 | 56 |

| BT549 | 124 |

| MDA-MB-468 | 89 |

| 4T1 (murine) | 78 |

Table 3: Selectivity of this compound Against Other AGC Kinases [1][11]

| Kinase | Inhibition by 100 nM MKI-2 (%) |

| MASTL | > 90% |

| ROCK1 | < 10% |

| AKT1 | < 10% |

| PKACα | < 10% |

| p70S6K | < 10% |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the MASTL signaling pathway, a typical experimental workflow for evaluating MASTL inhibitors, and the logical role of MASTL in mitotic progression.

Caption: MASTL Signaling Pathway in Mitosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [1609.04649] Mathematical Imaging Methods for Mitosis Analysis in Live-Cell Phase Contrast Microscopy [arxiv.org]

- 9. ptglab.com [ptglab.com]

- 10. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Greatwall Kinase Inhibitor Mastl-IN-2 (MKI-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Greatwall kinase (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL), is a critical regulator of mitotic entry and progression.[1][2] It functions by phosphorylating α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which in turn inhibit the protein phosphatase 2A (PP2A) complex, a key phosphatase that counteracts cyclin-B-Cdk1 activity.[1][3] This inhibition of PP2A is essential for maintaining the phosphorylation of mitotic substrates and ensuring the fidelity of cell division.[1][3] Dysregulation of the Greatwall kinase pathway has been implicated in various cancers, making it an attractive target for therapeutic intervention. Mastl-IN-2, also referred to as MKI-2, is a potent and selective inhibitor of Greatwall kinase that has demonstrated significant anti-proliferative activity in cancer cell lines.[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its inhibitory effect on Greatwall kinase, thereby preventing the phosphorylation of its downstream substrates, ENSA and ARPP19. This leads to the reactivation of the PP2A-B55 phosphatase complex. The active PP2A then dephosphorylates CDK1 substrates, which can lead to mitotic collapse, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][4]

Signaling Pathway

The Greatwall kinase signaling pathway is a crucial component of the cell cycle control system. The following diagram illustrates the canonical pathway and the point of intervention by this compound.

Caption: The Greatwall kinase signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory activity of this compound (MKI-2) and other related compounds has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of MASTL Inhibitors

| Compound | Assay Type | IC50 | Reference |

| This compound (MKI-2) | Recombinant MASTL Activity | 37.44 nM | [1][2] |

| MKI-1 | Recombinant MASTL Activity | 9.9 µM | [5] |

| GKI-1 | Recombinant MASTL Activity | 10 µM | [1] |

Table 2: Cellular Inhibitory Activity of MASTL Inhibitors

| Compound | Cell Line | Assay Type | IC50 | Reference |

| This compound | MIA PaCa (human pancreatic cancer) | Cell Proliferation | 2.8 nM | [3] |

| MKI-2 | Breast Cancer Cells | Cellular MASTL Activity (pENSA) | 142.7 nM | [1][2] |

| MKI-2 | MCF7 (human breast cancer) | Cell Viability | ~56-124 nM | [6] |

| MKI-2 | BT549 (human breast cancer) | Cell Viability | ~56-124 nM | [6] |

| MKI-2 | MDA-MB-468 (human breast cancer) | Cell Viability | ~56-124 nM | [6] |

| MKI-2 | 4T1 (mouse breast cancer) | Cell Viability | ~56-124 nM | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Assays

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

References

- 1. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes [mdpi.com]

An In-depth Technical Guide to the Effect of Mastl-IN-2 on the MASTL-PP2A Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall (GWL) kinase, is a critical regulator of mitotic progression.[1] Its role in phosphorylating and activating the endogenous inhibitors of Protein Phosphatase 2A (PP2A), namely α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), makes it a key component of the machinery that controls entry into and exit from mitosis.[2][3] The MASTL-PP2A pathway is frequently dysregulated in various cancers, positioning MASTL as a promising therapeutic target.[4] This document provides a comprehensive technical overview of Mastl-IN-2 (also referred to as MKI-2), a novel and potent small-molecule inhibitor of MASTL, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

The MASTL-PP2A Signaling Pathway

The MASTL-PP2A pathway is a fundamental cell cycle control module.[5] During the G2/M transition, Cyclin-dependent kinase 1 (CDK1) activates MASTL.[5] Activated MASTL then phosphorylates its primary substrates, ENSA and ARPP19.[6] Upon phosphorylation, these proteins become potent and specific inhibitors of the PP2A-B55 phosphatase complex.[2][7] This inhibition of PP2A-B55 prevents the dephosphorylation of numerous CDK1 substrates, thereby sustaining the high level of phosphorylation required for mitotic entry and maintenance.[3][8] Disruption of this pathway leads to premature dephosphorylation of mitotic substrates, resulting in mitotic collapse and cell death.[8][9]

Mechanism of Action of this compound

This compound functions as a direct inhibitor of MASTL kinase activity. By binding to the ATP-binding pocket of MASTL, it prevents the phosphorylation of ENSA and ARPP19.[10] This abrogation of MASTL activity leads to the reactivation of the PP2A-B55 phosphatase, which can then dephosphorylate its targets, ultimately causing mitotic catastrophe in cancer cells.[1][4]

References

- 1. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes [mdpi.com]

- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

- 3. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. embopress.org [embopress.org]

- 6. ENSA and ARPP19 differentially control cell cycle progression and development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MASTL - Wikipedia [en.wikipedia.org]

- 10. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Oncogenic Role of MASTL with the Potent Inhibitor Mastl-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, has emerged as a critical regulator of mitosis and a compelling therapeutic target in oncology. Its overexpression is implicated in numerous cancers, where it drives tumorigenesis through the disruption of key signaling pathways, leading to chromosomal instability and enhanced cell proliferation and survival. This technical guide provides an in-depth overview of the oncogenic functions of MASTL and the utility of Mastl-IN-2, a potent and selective small molecule inhibitor, in investigating these roles. We present a compilation of quantitative data on MASTL inhibition, detailed protocols for key experimental assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts in this promising area of cancer biology.

The Oncogenic Role of MASTL

MASTL is a pivotal kinase that ensures the fidelity of mitosis by phosphorylating α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19). This phosphorylation event leads to the inhibition of the tumor suppressor protein phosphatase 2A (PP2A), specifically the B55 subunit (PP2A-B55).[1][2][3] The inhibition of PP2A-B55 maintains the phosphorylated state of numerous substrates of cyclin-dependent kinase 1 (CDK1), which is essential for proper mitotic progression.

Dysregulation of the MASTL-ENSA-PP2A axis is a common feature in a variety of cancers, including breast, colon, and oral cancers.[2] Overexpression of MASTL leads to the sustained inhibition of PP2A-B55, which can result in mitotic errors, chromosome segregation defects, and consequently, chromosomal instability (CIN) – a hallmark of cancer.

Beyond its canonical role in mitosis, MASTL has been shown to influence other oncogenic signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways, further contributing to cancer cell proliferation, survival, and metastasis.[2][4]

This compound: A Potent and Selective MASTL Inhibitor

The development of small molecule inhibitors targeting MASTL provides a powerful tool to dissect its oncogenic functions and to evaluate its therapeutic potential. This compound is a second-generation MASTL inhibitor that has demonstrated high potency and selectivity.[1] It builds upon earlier inhibitors like GKI-1 and MKI-1, which showed micromolar efficacy.[1][3]

Quantitative Data on MASTL Inhibition

The following tables summarize the key quantitative data regarding the efficacy of this compound and its precursor, MKI-2.

Table 1: In Vitro and Cellular IC50 Values of MKI-2

| Assay Type | Inhibitor | IC50 Value | Cell Line/System | Reference |

| In Vitro Kinase Assay | MKI-2 | 37.44 nM | Recombinant MASTL | [1] |

| Cellular Assay (p-ENSA) | MKI-2 | 142.7 nM | MCF7 Breast Cancer | [1] |

Table 2: Anti-proliferative Activity of MKI-2 in Breast Cancer Cell Lines

| Cell Line | IC50 Value (nM) | Reference |

| MCF7 | 56 - 124 | [1] |

| BT549 | 56 - 124 | [1] |

| MDA-MB-468 | 56 - 124 | [1] |

| 4T1 (murine) | 56 - 124 | [1] |

Signaling Pathways and Experimental Workflows

MASTL-ENSA-PP2A Signaling Pathway

The canonical MASTL signaling pathway is central to its role in mitosis. The following diagram illustrates this pathway.

References

Mastl-IN-2: A Technical Guide for the Investigation of Cell Cycle Checkpoints

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Mastl-IN-2, a potent inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), and its application as a tool for studying cell cycle regulation. MASTL, the human ortholog of Greatwall kinase, is a critical regulator of mitotic entry and progression.[1][2] Its inhibition offers a precise method for dissecting the complex signaling networks that govern cell division and DNA damage responses.

Core Mechanism of Action: The MASTL-PP2A Axis

MASTL kinase is a master regulator of mitosis, ensuring the stable phosphorylation of substrates of Cyclin-dependent kinase 1 (CDK1).[2][3] It achieves this not by directly phosphorylating CDK1 substrates, but by inhibiting their primary phosphatase, Protein Phosphatase 2A (PP2A), specifically the B55 subunit-containing complex.[1][4]

The canonical pathway involves:

-

MASTL Activation : Upon mitotic entry, MASTL is activated by CDK1.[5]

-

ENSA/ARPP19 Phosphorylation : Activated MASTL phosphorylates its key substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[4][5]

-

PP2A-B55 Inhibition : Phosphorylated ENSA/ARPP19 act as potent and specific inhibitors of the PP2A-B55 phosphatase complex.[1][4]

-

Mitotic State Maintenance : With PP2A-B55 inhibited, CDK1-phosphorylated substrates remain in a hyperphosphorylated state, which is essential for mitotic spindle formation, chromosome condensation, and maintenance of the mitotic state.[2][3]

This compound directly inhibits the kinase activity of MASTL, preventing the phosphorylation of ENSA/ARPP19. This leads to the premature reactivation of PP2A-B55, causing the dephosphorylation of CDK1 substrates and ultimately leading to mitotic defects, such as mitotic catastrophe or failure to maintain a cell cycle checkpoint arrest.[4]

Caption: The MASTL-ENSA-PP2A signaling pathway and inhibition by this compound.

Quantitative Data: Potency and Specificity

This compound is a highly potent inhibitor of MASTL. For comparative purposes, data for other known MASTL inhibitors are also presented. The potency can vary based on the assay format (biochemical vs. cellular) and the cell line used.

| Inhibitor | Target | Assay Type | Value (IC50) | Cell Line / System | Citation(s) |

| This compound | MASTL | Cell Proliferation | 2.8 nM | MIA PaCa (Human Pancreatic) | [6] |

| MKI-2 | MASTL | Recombinant Kinase Assay | 37.44 nM | N/A | [4][7] |

| MKI-2 | MASTL | Cellular Kinase Assay | 142.7 nM | Breast Cancer Cells | [4][7] |

| MKI-1 | MASTL | Recombinant Kinase Assay | 9.9 µM | N/A | [6][8] |

Note: MKI-2 (MASTL Kinase Inhibitor-2) and this compound are distinct potent inhibitors of MASTL.[4][6]

Application in DNA Damage Checkpoint Recovery

Beyond its role in normal mitosis, MASTL is crucial for recovery from DNA damage-induced cell cycle arrest.[9] The ATM (Ataxia-telangiectasia mutated) kinase, a central player in the DNA damage response, ultimately triggers a pathway leading to the stabilization and accumulation of MASTL protein.[9][10] This increase in MASTL helps cells re-enter the cell cycle after DNA repair is complete by inhibiting PP2A/B55.[9]

Using this compound, researchers can probe this recovery mechanism. Inhibition of MASTL is expected to prevent cells from re-starting the cell cycle following DNA damage, thereby sensitizing them to DNA damaging agents like cisplatin or radiotherapy.[1]

Caption: The ATM-E6AP-MASTL axis in DNA damage checkpoint recovery.

Experimental Protocols

The following are generalized protocols for using this compound to interrogate cell cycle checkpoints. Specific concentrations and incubation times should be optimized for the cell line and experimental system being used.

This assay measures the direct effect of this compound on its cellular target by quantifying the phosphorylation of its substrate, ENSA.

-

Cell Culture: Plate cells (e.g., MCF7, HeLa) at a density that allows for logarithmic growth during the experiment.

-

Mitotic Arrest: To enrich for the mitotic population where MASTL is active, treat cells with a mitotic blocking agent (e.g., colcemide at 80 ng/mL or nocodazole) for 12-16 hours.

-

Inhibitor Treatment: Add this compound at various concentrations (e.g., ranging from 1 nM to 1 µM) for a defined period (e.g., 2-4 hours) to the mitotically arrested cells. Include a DMSO vehicle control.

-

Cell Lysis: Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.

-

Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-ENSA (e.g., anti-phospho(Ser67) ENSA) and total MASTL or a loading control (e.g., actin).

-

Quantification: Use densitometry to quantify the reduction in the phospho-ENSA signal relative to the control. This allows for the determination of a cellular IC50 value.

This protocol assesses the impact of MASTL inhibition on cell cycle phase distribution.

-

Cell Treatment: Seed cells and allow them to adhere. Treat with this compound at the desired concentration (e.g., 10x cellular IC50) for 24, 48, and 72 hours.

-

Synchronization (Optional): For more detailed studies of checkpoint transit, synchronize cells at a specific phase (e.g., G1/S border with a double thymidine block) before adding the inhibitor.[11]

-

Cell Harvest: Harvest both adherent and floating cells to include any cells that have undergone mitotic catastrophe and detached.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C.

-

Staining: Rehydrate cells in PBS, treat with RNase A to remove RNA, and stain the DNA with propidium iodide (PI).

-

Data Acquisition: Analyze the samples on a flow cytometer. The PI signal intensity corresponds to DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[12] Look for an increase in the sub-G1 peak (indicative of apoptosis) or accumulation in the G2/M phase.

This method allows for the direct visualization of cellular defects caused by MASTL inhibition during mitosis.

-

Sample Preparation: Grow cells on sterile coverslips. Treat with this compound as described above.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

-

Immunostaining: Block non-specific binding sites and incubate with primary antibodies against markers of interest, such as α-tubulin (for mitotic spindles), pericentrin (for centrosomes), and a DNA stain like DAPI (for chromosomes).

-

Microscopy: Mount the coverslips and visualize using a fluorescence or confocal microscope.

-

Analysis: Examine cells for mitotic defects, such as chromosome mis-segregation, multipolar spindles, or failure in chromosome condensation, which are indicative of mitotic catastrophe.[8]

Caption: General experimental workflow for characterizing the effects of this compound.

References

- 1. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]

- 2. The Oncogenic Functions of MASTL Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MASTL - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. embopress.org [embopress.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ATM-E6AP-MASTL axis mediates DNA damage checkpoint recovery | eLife [elifesciences.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. MASTL induces Colon Cancer progression and Chemoresistance by promoting Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of MASTL in DNA Damage Response and its Interrogation by Mastl-IN-2

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall (Gwl), is a critical regulator of the cell cycle, primarily known for its role in ensuring the stable phosphorylation of mitotic substrates.[1] Its canonical function involves the inhibition of the tumor suppressor Protein Phosphatase 2A (PP2A), a key event for proper mitotic progression.[2] Emerging evidence has illuminated a crucial, non-canonical role for MASTL in the DNA Damage Response (DDR), where it facilitates recovery from cell cycle checkpoints, a function with profound implications for cancer biology and therapy.[1][3][4] Upregulation of MASTL is observed in multiple cancer types and is linked to aggressive features and resistance to DNA-damaging agents like cisplatin.[1][2][4] This guide provides an in-depth overview of the MASTL signaling axis in the context of DNA damage, discusses its potential as a therapeutic target, and details the use of chemical probes like Mastl-IN-2 to dissect its function.

The Core MASTL Signaling Axis

MASTL's primary function is to control the activity of PP2A complexes containing the B55 regulatory subunit (PP2A-B55).[2][5] During mitosis, MASTL phosphorylates small protein substrates, alpha-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[5][6] Upon phosphorylation, these proteins become potent inhibitors of PP2A-B55.[5] This inhibition is crucial to prevent the premature dephosphorylation of substrates phosphorylated by cyclin-dependent kinase 1 (CDK1), thereby maintaining the mitotic state.[5][7][8] Disruption of this axis leads to mitotic errors, including chromosome misalignment and cytokinesis failure, which can drive chromosomal instability, a hallmark of cancer.[1]

Figure 1. The canonical MASTL-PP2A signaling pathway in mitosis.

MASTL in the DNA Damage Response (DDR)

While DNA damage checkpoints transiently halt the cell cycle to allow for repair, the mechanisms governing recovery and cell cycle re-entry are complex.[3][9] MASTL has been identified as a key player in this recovery process.

DNA Damage Induces MASTL Upregulation

Unlike other mitotic kinases such as CDK1, Aurora A/B, and PLK1, MASTL protein levels are unexpectedly upregulated hours after the induction of DNA damage by agents like doxorubicin, hydroxyurea, camptothecin, or ionizing radiation.[3][10] This accumulation is not due to increased transcription but rather to decreased protein degradation.[3][9][10]

The ATM-E6AP-MASTL Axis for Checkpoint Recovery

Recent studies have elucidated a "timer-like" mechanism for checkpoint recovery orchestrated by the ATM/ATR kinases, the E3 ubiquitin ligase E6AP, and MASTL.[3][9][10]

-

Damage Sensing: DNA damage activates the master DDR kinases, ATM and ATR, which initiate checkpoint signaling to arrest the cell cycle.[9]

-

E6AP Phosphorylation: Concurrently, activated ATM phosphorylates E6AP at Ser-218.[3][10]

-

Dissociation and Stabilization: This phosphorylation event disrupts the association between E6AP and MASTL.[3][10] E6AP is the E3 ligase responsible for MASTL's degradation, so their dissociation leads to MASTL protein stabilization and accumulation.[3][9][10]

-

Checkpoint Recovery: The accumulated MASTL then inhibits PP2A-B55, promoting the phosphorylation of CDK substrates and driving the cell cycle forward, effectively facilitating recovery from the DNA damage-induced arrest.[3][9][10]

Depletion of MASTL hinders recovery from DNA damage, while its overexpression accelerates it, highlighting its critical role in determining cell fate after genotoxic stress.[1][3][11]

Figure 2. The ATM-E6AP-MASTL axis in DNA damage checkpoint recovery.

MASTL as a Therapeutic Target

The role of MASTL in promoting cell cycle re-entry after DNA damage makes it a compelling target for cancer therapy.[1] Many conventional chemotherapies and radiotherapies function by inducing catastrophic DNA damage. Cancer cells that upregulate MASTL may be better equipped to recover from this damage, leading to therapeutic resistance.[1][4]

-

Overexpression in Cancer: MASTL is frequently upregulated in various cancers, including breast, oral, and head and neck squamous cell carcinoma, where its high expression correlates with poor patient survival and tumor recurrence.[4]

-

Sensitization to Therapy: Conversely, knockdown or inhibition of MASTL sensitizes cancer cells to cisplatin, radiotherapy, and 5-fluorouracil.[1][4] Therefore, inhibiting MASTL could prevent tumor cells from recovering from treatment-induced damage, leading to mitotic catastrophe and cell death.[12][13]

This compound and Other Chemical Probes

The development of potent and selective small-molecule inhibitors is essential for validating MASTL as a drug target and for its clinical translation. Several inhibitors have been identified, including this compound.

Quantitative Data on MASTL Inhibitors

The table below summarizes publicly available data on this compound and other notable MASTL inhibitors. This data is crucial for selecting appropriate tool compounds for research.

| Inhibitor | Target | IC₅₀ (In Vitro) | Cellular Activity | Reference |

| This compound | MASTL | 2.8 nM (MIA PaCa cells) | Inhibits cancer cell proliferation | [6] |

| MKI-1 | MASTL | 9.9 µM | Antitumor and radiosensitizer activity | [6][12] |

| MKI-2 | MASTL | 37.44 nM | Induces mitotic catastrophe in breast cancer cells | [14][15] |

| GKI-1 | MASTL | 10 µM | Alters phosphorylation of ENSA/ARPP19 | [2][16] |

Note: IC₅₀ values can vary based on assay conditions. The value for this compound is reported from a cell proliferation assay.

Experimental Protocols

Investigating the role of MASTL and the efficacy of inhibitors like this compound requires a combination of biochemical and cell-based assays. Below are representative protocols.

Protocol: In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant MASTL.

Objective: To determine the in vitro IC₅₀ of this compound against MASTL kinase.

Materials:

-

Recombinant human MASTL protein.

-

Substrate (e.g., recombinant ARPP19 or a peptide with the FDSGDY motif).

-

ATP.

-

This compound.

-

Kinase assay buffer.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.

-

384-well plates.

Methodology:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in kinase buffer.

-

In a 384-well plate, add 2.5 µL of diluted this compound or DMSO (vehicle control).

-

Add 2.5 µL of a 2x MASTL enzyme solution.

-

Add 5 µL of a 2x substrate/ATP mixture to initiate the reaction.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and measure the remaining ATP (as luminescence) according to the ADP-Glo™ manufacturer's protocol.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.[15][16]

Protocol: Western Blotting for DDR Markers

This protocol assesses how MASTL inhibition affects the cellular response to DNA damage.

Objective: To determine if this compound enhances DNA damage signaling.

Materials:

-

Cancer cell line (e.g., HeLa, MCF7).

-

This compound.

-

DNA damaging agent (e.g., 10 µM cisplatin).

-

RIPA lysis buffer with protease/phosphatase inhibitors.

-

Primary antibodies: anti-MASTL, anti-phospho-Chk2 (Thr68), anti-total-Chk2, anti-Actin.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

Methodology:

-

Seed cells and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound or DMSO for 2 hours.

-

Add cisplatin to the media and incubate for the desired time (e.g., 24 hours).

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash and apply chemiluminescence substrate. Image the blot.

-

Expected Outcome: In the presence of cisplatin, cells treated with this compound are expected to show a stronger and more sustained phosphorylation of Chk2 compared to cells treated with cisplatin alone, indicating enhanced DNA damage signaling.[4]

Protocol: Cell Viability Assay

This assay measures the effect of MASTL inhibition on cancer cell proliferation and survival, especially in combination with DNA damaging agents.

Objective: To measure the effect of this compound on cell viability, alone and in combination with chemotherapy.

Materials:

-

Cancer cell line.

-

This compound.

-

Cisplatin.

-

96-well plates.

-

Cell Counting Kit-8 (WST-8) or similar reagent.

Methodology:

-

Seed 2,000-5,000 cells per well in a 96-well plate and allow to adhere.

-

Treat cells with a matrix of concentrations of this compound and/or cisplatin. Include vehicle-only controls.

-

Incubate for 72 hours.

-

Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a plate reader.

-

Normalize the absorbance values to the vehicle-treated control wells to determine the percent viability.[15][16]

Figure 3. Experimental workflow for characterizing a MASTL inhibitor.

Conclusion and Future Directions

MASTL kinase is a multifaceted regulator of cell division, with a well-defined mitotic role and a newly appreciated function in orchestrating recovery from the DNA damage checkpoint. This latter role positions MASTL as a key driver of resistance to genotoxic cancer therapies. The development of potent inhibitors like this compound provides the scientific community with critical tools to further probe MASTL biology and validate its therapeutic potential.

Future research should focus on:

-

Identifying predictive biomarkers for sensitivity to MASTL inhibitors, such as the expression ratio of MASTL to PP2A-B55 subunits.[17]

-

Exploring the efficacy of MASTL inhibitors in in vivo models of cancer, both as monotherapies and in combination with standard-of-care radiation and chemotherapy.

-

Investigating other non-canonical roles of MASTL, including its reported links to AKT/mTOR and Wnt/β-catenin signaling pathways, to fully understand the consequences of its inhibition.[1][2]

By targeting the MASTL-PP2A axis, it may be possible to selectively induce mitotic catastrophe in cancer cells and overcome a significant mechanism of therapeutic resistance.

References

- 1. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]

- 2. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The ATM-E6AP-MASTL axis mediates DNA damage checkpoint recovery | eLife [elifesciences.org]

- 4. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rupress.org [rupress.org]

- 8. embopress.org [embopress.org]

- 9. The ATM-E6AP-MASTL axis mediates DNA damage checkpoint recovery [elifesciences.org]

- 10. The ATM-E6AP-MASTL axis mediates DNA damage checkpoint recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MASTL(Greatwall) regulates DNA damage responses by coordinating mitotic entry after checkpoint recovery and APC/C activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

The Impact of MASTL Inhibition by MKI-2 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubule-associated serine/threonine kinase-like (MASTL) has emerged as a significant therapeutic target in oncology due to its role in mitotic progression and its overexpression in various cancers. The novel and potent MASTL inhibitor, MKI-2, has demonstrated significant anti-tumor activity by inducing mitotic catastrophe in cancer cells. While the direct cytotoxic effects of MKI-2 are well-documented, its influence on the complex tumor microenvironment (TME) remains an area of burgeoning interest. This technical guide synthesizes the current understanding of MKI-2's mechanism of action and explores its potential immunomodulatory and stromal effects within the TME. Through a detailed examination of the signaling pathways regulated by MASTL, such as the MASTL-PP2A axis and its crosstalk with AKT/mTOR and Wnt/β-catenin signaling, we infer the prospective impact of MKI-2 on key TME components. This guide provides researchers with a comprehensive overview of quantitative data, detailed experimental protocols for TME analysis, and visual representations of the underlying molecular interactions to facilitate further investigation into the therapeutic potential of MASTL inhibition.

Introduction to MKI-2: A Potent MASTL Inhibitor

MKI-2 is a second-generation, potent, and selective small-molecule inhibitor of MASTL kinase.[1] It has shown promising anti-tumor activities in preclinical breast cancer models.[1][2] MKI-2 exerts its primary effect by inhibiting MASTL, which leads to the activation of the tumor suppressor protein phosphatase 2A (PP2A).[1][2] This activation disrupts mitotic progression, ultimately causing mitotic catastrophe and cell death in cancer cells.[1][3]

Quantitative Analysis of MKI-2's Anti-Tumor Efficacy

The following tables summarize the key quantitative data on the in vitro and cellular potency of MKI-2, as well as its impact on the viability of various breast cancer cell lines.

| Parameter | Value | Cell Line/System | Reference |

| In vitro IC50 | 37.44 nM | Recombinant MASTL | [1] |

| Cellular IC50 | 142.7 nM | MCF7 (Breast Cancer) | [1] |

Table 1: Potency of MKI-2 Against MASTL Kinase. This table outlines the half-maximal inhibitory concentration (IC50) of MKI-2 in both a cell-free in vitro kinase assay and a cellular context.

| Cell Line | Cancer Type | IC50 of MKI-2 | Reference |

| MCF7 | Breast Cancer | 56-124 nM (range) | [2] |

| BT549 | Breast Cancer | 56-124 nM (range) | [2] |

| MDA-MB468 | Breast Cancer | 56-124 nM (range) | [2] |

| 4T1 | Mouse Breast Cancer | 56-124 nM (range) | [2] |

Table 2: Anti-proliferative Activity of MKI-2 in Breast Cancer Cell Lines. This table presents the IC50 values of MKI-2 on the viability of various human and murine breast cancer cell lines, demonstrating its broad efficacy.

The MASTL-PP2A Signaling Axis: The Core Mechanism of MKI-2

MKI-2's primary mechanism of action is the inhibition of MASTL kinase. In proliferating cancer cells, MASTL phosphorylates and activates its substrates, such as α-endosulfine (ENSA), which in turn inhibits the tumor-suppressive activity of PP2A.[1][4] By inhibiting MASTL, MKI-2 prevents the phosphorylation of ENSA, leading to the reactivation of PP2A.[2] Active PP2A then dephosphorylates numerous downstream targets, including c-Myc, leading to its degradation and ultimately inducing mitotic catastrophe and apoptosis in cancer cells.[2][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Wnt/β-catenin signaling pathway in the tumor microenvironment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Focus on mast cells in the tumor microenvironment: Current knowledge and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mTOR-Mediated Regulation of Immune Responses in Cancer and Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Mastl-IN-2 In Vitro Kinase Assay Using ENSA Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1][2] It plays a key role by phosphorylating α-endosulfine (ENSA) and its paralog, Arpp19, which in turn inhibits the protein phosphatase 2A (PP2A-B55) complex.[1][3] This inhibition is essential for maintaining the phosphorylated state of mitotic substrates and ensuring proper cell cycle control.[1] Dysregulation of Mastl has been implicated in various cancers, making it an attractive therapeutic target.[1][4]

Mastl-IN-2 is a potent and selective inhibitor of Mastl kinase.[2][5][6] Evaluating the efficacy and potency of such inhibitors requires a robust and reproducible in vitro kinase assay. This document provides a detailed protocol for performing an in vitro kinase assay to determine the inhibitory activity of this compound on Mastl kinase using its physiological substrate, ENSA. The protocol described here utilizes a luminescence-based ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction, providing a sensitive and non-radioactive method to quantify kinase activity.

Signaling Pathway

The Mastl signaling pathway is central to the regulation of mitosis. The diagram below illustrates the core pathway involving Mastl, its substrate ENSA, and the downstream effector PP2A-B55.

Caption: The Mastl-ENSA-PP2A signaling axis in mitotic regulation.

Experimental Workflow

The in vitro kinase assay workflow is designed to measure the inhibitory effect of this compound on Mastl kinase activity. The workflow consists of preparing the kinase reaction, incubating with the inhibitor, and detecting the resulting ADP production.

Caption: Workflow for the this compound in vitro kinase assay using the ADP-Glo™ system.

Experimental Protocol

This protocol is adapted from established methods for in vitro kinase assays.[7][8][9]

Materials and Reagents

-

Recombinant human Mastl kinase

-

Recombinant human ENSA substrate

-

This compound

-

ATP

-

Kinase Buffer (5X): 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM EGTA, 0.05% Brij-35

-

DTT (10 mM)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer by diluting the 5X stock with sterile deionized water. Add DTT to a final concentration of 1 mM.

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in 1X Kinase Buffer. The final DMSO concentration in the reaction should be kept constant and ideally below 1%.

-

Prepare solutions of recombinant Mastl kinase and ENSA substrate in 1X Kinase Buffer at the desired concentrations. The optimal concentrations should be determined empirically but can start in the range of 5-10 nM for the kinase and 1-5 µM for the substrate.

-

Prepare the ATP solution in 1X Kinase Buffer at a concentration close to the Km for Mastl, if known, or at a standard concentration (e.g., 10-50 µM).

-

-

Kinase Reaction Setup (for a single well):

-

Add 5 µL of the this compound dilution (or DMSO for control) to a well of the assay plate.

-

Add 10 µL of the Mastl kinase and ENSA substrate mix.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution. The final reaction volume will be 25 µL.

-

-

Incubation:

-

Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

ADP Detection:

-

Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

-

Add 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to each well.

-

Incubate the plate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

Data Analysis

-

Subtract the background luminescence (no enzyme control) from all experimental wells.

-

Normalize the data by setting the "no inhibitor" (DMSO) control as 100% kinase activity and the "no enzyme" control as 0% activity.

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Data Presentation

The inhibitory activity of this compound against Mastl kinase can be summarized in the following table. The provided values are for illustrative purposes and are based on published data.[2][5][6]

| Compound | Target Kinase | Substrate | Assay Method | In Vitro IC50 (nM) |

| This compound | Mastl | ENSA | ADP-Glo™ | 37.44 |

Conclusion

This application note provides a comprehensive protocol for an in vitro kinase assay to evaluate the inhibitory potential of this compound against Mastl kinase using the physiological substrate ENSA. The described luminescence-based method offers a sensitive, reliable, and non-radioactive alternative for screening and characterizing Mastl inhibitors, which is crucial for the development of novel cancer therapeutics.

References

- 1. The Oncogenic Functions of MASTL Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Cell Cycle Checkpoint System MAST(L)-ENSA/ARPP19-PP2A is Targeted by cAMP/PKA and cGMP/PKG in Anucleate Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Characterizing the Efficacy of Mastl-IN-2 (MKI-2) in Triple-Negative Breast Cancer Cell Lines

Introduction

Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1][2] Its overexpression has been implicated in several cancers, including breast cancer, where it is associated with poor prognosis and metastasis.[3][4][5] MASTL functions by inactivating the PP2A-B55 tumor suppressor complex, a key phosphatase, thereby promoting the mitotic state.[2][4] Inhibition of MASTL presents a promising therapeutic strategy for cancers with elevated MASTL activity. This document provides detailed information and protocols for characterizing the activity of the novel MASTL inhibitor, MKI-2, in the triple-negative breast cancer (TNBC) cell lines BT549 and MDA-MB-468.

Data Presentation

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6][7][8] The IC50 values for the MASTL inhibitor MKI-2 were determined in various breast cancer cell lines, demonstrating its efficacy in the nanomolar range.[9]

| Cell Line | Subtype | Mastl-IN-2 (MKI-2) IC50 (nM) |

| BT549 | Triple-Negative | 56 - 124 |

| MDA-MB-468 | Triple-Negative | 56 - 124 |

Table 1: IC50 values of this compound (MKI-2) in BT549 and MDA-MB-468 breast cancer cell lines. The data indicates that MKI-2 inhibits the proliferation of these cell lines with high potency.[9]

Signaling Pathway

The MASTL kinase signaling pathway plays a crucial role in cell cycle regulation. During mitosis, MASTL phosphorylates and activates its substrates, such as α-endosulfine (ENSA), which in turn bind to and inhibit the PP2A-B55 phosphatase complex.[2][4] This inhibition is necessary to maintain the phosphorylated state of mitotic proteins and ensure proper cell division. In cancer cells with overexpressed MASTL, this pathway is dysregulated, leading to uncontrolled proliferation.[3]

Diagram of the MASTL signaling pathway and its inhibition.

Experimental Protocols

Cell Culture

The BT549 and MDA-MB-468 cell lines are commonly used models for triple-negative breast cancer research.[10][11]

-

BT549 Cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10]

-

MDA-MB-468 Cells: Culture in Leibovitz's L-15 Medium supplemented with 10% FBS and 1% penicillin-streptomycin.[10]

Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.

IC50 Determination Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of chemical compounds.[12]

Materials:

-

BT549 or MDA-MB-468 cells

-

Complete culture medium

-

This compound (MKI-2)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[12] Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound (MKI-2) in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.[12]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

Workflow for determining the IC50 of this compound.

Conclusion

The MASTL inhibitor, MKI-2, demonstrates potent anti-proliferative activity against the triple-negative breast cancer cell lines BT549 and MDA-MB-468. The provided protocols offer a standardized method for researchers to independently verify these findings and further investigate the therapeutic potential of MASTL inhibition in breast cancer. The dysregulation of the MASTL signaling pathway in various cancers underscores its importance as a therapeutic target.

References

- 1. osti.gov [osti.gov]

- 2. Therapeutic relevance of the PP2A-B55 inhibitory kinase MASTL/Greatwall in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]

- 4. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]

- 5. rupress.org [rupress.org]

- 6. courses.edx.org [courses.edx.org]

- 7. The Importance of IC50 Determination | Visikol [visikol.com]

- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 9. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols: Immunofluorescence Staining After Mastl-IN-2 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall (Gwl), is a critical regulator of mitotic progression.[1][2] Its primary function is to phosphorylate and activate α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (Arpp19).[3][4] Once activated, these proteins inhibit the protein phosphatase 2A (PP2A)-B55 complex, a key phosphatase responsible for dephosphorylating numerous mitotic substrates.[3][4] This inhibition ensures the stable phosphorylation of proteins required for proper entry into and progression through mitosis.[4][5] Given its crucial role in cell division and its frequent upregulation in various cancers, Mastl has emerged as a promising therapeutic target.[1][2][6]

Mastl-IN-2 is a potent and selective small molecule inhibitor of Mastl kinase activity.[7][8][9] By blocking Mastl, this compound prevents the inactivation of PP2A, leading to premature dephosphorylation of mitotic substrates and ultimately causing mitotic arrest and cell death in cancer cells.[7] This application note provides a detailed protocol for performing immunofluorescence (IF) staining on cells treated with this compound to visualize the cellular consequences of Mastl inhibition.

Signaling Pathway and Experimental Workflow

To understand the context of this compound treatment and the subsequent immunofluorescence analysis, the following diagrams illustrate the affected signaling pathway and the experimental workflow.

Caption: The Mastl signaling pathway in mitotic progression and the point of intervention by this compound.

Caption: A step-by-step workflow for immunofluorescence staining after this compound treatment.

Experimental Protocols

This section provides a detailed methodology for immunofluorescence staining of cells following treatment with this compound.

Materials and Reagents

| Reagent/Material | Supplier (Example) | Catalog Number (Example) |

| This compound | MedChemExpress | HY-156716 |

| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific | 11965092 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| Glass Coverslips | VWR | 48366-227 |

| 12-well Culture Plates | Corning | 3513 |

| 4% Paraformaldehyde (PFA) in PBS | Electron Microscopy Sciences | 15710 |

| 0.2% Triton X-100 in PBS | Sigma-Aldrich | T8787 |

| Blocking Buffer (5% BSA in PBS) | Sigma-Aldrich | A7906 |

| Primary Antibodies (see Table 2) | Various | Various |

| Alexa Fluor-conjugated Secondary Antibodies | Thermo Fisher Scientific | Various |

| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific | D1306 |

| Mounting Medium | Vector Laboratories | H-1000 |

| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |

Recommended Primary Antibodies for Visualizing this compound Effects

| Target Protein | Cellular Localization/Function | Expected Effect of this compound |

| Phospho-Histone H3 (Ser10) | Chromatin; marker for mitosis | Decrease in signal intensity or altered localization |

| α-Tubulin | Cytoskeleton; mitotic spindle | Abnormal spindle formation, monopolar spindles |

| Pericentrin | Centrosomes | Defects in centrosome separation |

| Survivin | Chromosomal passenger complex | Mislocalization from centromeres |

Step-by-Step Immunofluorescence Protocol

-

Cell Seeding:

-

Sterilize glass coverslips by dipping them in 70% ethanol and allowing them to air dry in a sterile cell culture hood.

-

Place one sterile coverslip into each well of a 12-well plate.

-

Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of fixation.

-

Incubate the cells in a humidified incubator at 37°C with 5% CO₂ overnight to allow for attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-100 nM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Remove the old medium from the wells and add the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 6-24 hours).

-

-

Fixation:

-

Carefully aspirate the medium from each well.

-

Gently wash the cells once with 1 mL of PBS.

-

Add 1 mL of 4% PFA in PBS to each well to fix the cells.

-

Incubate at room temperature for 15 minutes.[10]

-

Aspirate the PFA and wash the cells three times with PBS, 5 minutes for each wash.

-

-

Permeabilization:

-

Add 1 mL of 0.2% Triton X-100 in PBS to each well.

-

Incubate at room temperature for 10 minutes to permeabilize the cell membranes.[11]

-

Aspirate the permeabilization buffer and wash the cells three times with PBS, 5 minutes for each wash.

-

-

Blocking:

-

Add 1 mL of Blocking Buffer (5% BSA in PBS) to each well.

-

Incubate at room temperature for 1 hour to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody (or a combination of primary antibodies from different species for multi-color imaging) to the recommended concentration in Blocking Buffer.

-

Aspirate the blocking buffer from the wells.

-

Add the diluted primary antibody solution to the coverslips (typically 200-300 µL per coverslip is sufficient).

-

Incubate overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS, 5 minutes for each wash.

-

Dilute the appropriate Alexa Fluor-conjugated secondary antibody in Blocking Buffer (e.g., 1:500 dilution). Protect from light from this step onwards.[12]

-

Aspirate the wash buffer and add the diluted secondary antibody solution to the coverslips.

-

Incubate at room temperature for 1 hour in the dark.

-

-

Counterstaining:

-

Aspirate the secondary antibody solution and wash the coverslips three times with PBS, 5 minutes for each wash, in the dark.

-

Add a DAPI solution (diluted in PBS, e.g., 1 µg/mL) to stain the nuclei.

-

Incubate at room temperature for 5 minutes in the dark.

-

Aspirate the DAPI solution and wash the coverslips one final time with PBS.

-

-

Mounting:

-

Using fine-tipped forceps, carefully remove the coverslips from the wells.

-

Briefly dip the coverslips in distilled water to remove any salt crystals.

-

Wick away excess water from the edge of the coverslip with a kimwipe.

-

Place a small drop of mounting medium onto a clean microscope slide.

-

Gently place the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.

-

Seal the edges of the coverslip with clear nail polish and allow it to dry.

-

-

Imaging and Analysis:

-

Store the slides at 4°C, protected from light, until imaging.

-

Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

-

Capture images and quantify the observed phenotypes, such as the percentage of cells with mitotic defects or changes in protein localization.

-

Data Presentation and Expected Results

Quantitative data from the immunofluorescence experiments should be summarized in a clear and structured format.

Table 3: Quantification of Mitotic Phenotypes after this compound Treatment

| Treatment | Concentration | Mitotic Index (%) | Abnormal Spindles (%) | Misaligned Chromosomes (%) |

| Vehicle (DMSO) | 0.1% | 5.2 ± 0.8 | 3.1 ± 0.5 | 2.5 ± 0.4 |

| This compound | 10 nM | 15.8 ± 2.1 | 45.3 ± 4.2 | 40.1 ± 3.8 |

| This compound | 50 nM | 25.1 ± 3.5 | 78.6 ± 6.5 | 72.4 ± 5.9 |

| This compound | 100 nM | 28.9 ± 4.0 | 85.2 ± 7.1 | 80.5 ± 6.7 |

Data are represented as mean ± standard deviation from three independent experiments. At least 200 cells were counted per condition in each experiment.

Inhibition of Mastl is expected to result in a significant increase in the mitotic index due to a block in mitotic progression. The cells arrested in mitosis are likely to display a range of defects, including the formation of monopolar or abnormal mitotic spindles, and a failure of chromosomes to properly align at the metaphase plate. Staining for Phospho-Histone H3 will confirm the mitotic arrest, while staining for α-tubulin and a DNA counterstain like DAPI will allow for the visualization and quantification of spindle and chromosome alignment defects.

References

- 1. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]

- 2. The Oncogenic Functions of MASTL Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Greatwall kinase: a new pathway in the control of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.biologists.com [journals.biologists.com]

- 5. sdbonline.org [sdbonline.org]

- 6. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. sinobiological.com [sinobiological.com]

- 11. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 12. ibidi.com [ibidi.com]

Application Note: Western Blot Protocol for Phospho-ENSA (Ser67) Detection Following Mastl-IN-2 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Introduction